(3'-氟-联苯-3-基)-乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

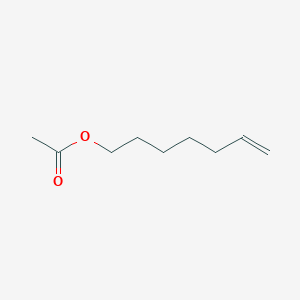

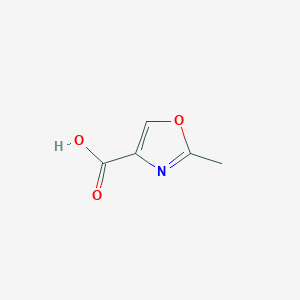

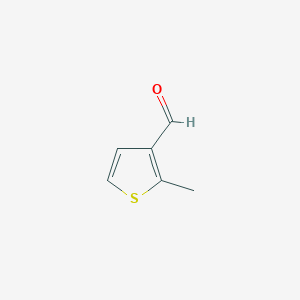

(3'-Fluoro-biphenyl-3-yl)-acetic acid is a compound that belongs to the class of organic compounds known as biphenyls, which are characterized by a pair of phenyl groups connected by a single bond. The presence of a fluoro group and an acetic acid moiety in the compound suggests that it has unique chemical properties that could be useful in various chemical applications, such as serving as a building block for more complex molecules or as a potential pharmaceutical intermediate.

Synthesis Analysis

The synthesis of related fluoro-substituted phenyl acetic acids has been reported in the literature. For instance, 2-Fluoro-2-phenyl acetic acid was synthesized from phenylglycine through a fluorodeamination reaction using a mixture of hydrogen fluoride (HF) and pyridine, or from ethylmandelate through fluorodehydroxylation using fluoroamine (FAR) . Similarly, novel 3-fluoro-4-cyanophenol esters of substituted phenoxy acetic acids were synthesized using 3-fluoro-4-cyanophenol as a leading compound . These methods could potentially be adapted for the synthesis of (3'-Fluoro-biphenyl-3-yl)-acetic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluoro-substituted phenyl acetic acids is characterized by the presence of a fluorine atom, which can significantly influence the electronic distribution and reactivity of the molecule. The specific rotation of S-2-fluoro-2-phenyl acetic acid, for example, indicates its chiral nature, which is an important consideration in the synthesis and application of such compounds . The characterization of novel compounds, including their molecular structure, is typically achieved through techniques such as elemental analysis, infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry (MS) .

Chemical Reactions Analysis

The presence of a fluoro group in the phenyl acetic acid structure can lead to unique chemical reactivity. Fluorine atoms are highly electronegative, which can make the adjacent acetic acid moiety more susceptible to nucleophilic attack. This property can be exploited in various chemical reactions to synthesize derivatives or to facilitate certain transformations. The derivatizing capability of fluoro-substituted phenyl acetic acids, as demonstrated by their use in determining enantiomeric excess of secondary alcohols via 19F NMR spectra, is a testament to their chemical versatility .

Physical and Chemical Properties Analysis

The physical and chemical properties of (3'-Fluoro-biphenyl-3-yl)-acetic acid would likely be influenced by the fluorine substitution on the biphenyl ring. Fluorine atoms can affect the acidity of the acetic acid group, the boiling and melting points, solubility, and stability of the compound. The specific rotation and spectroscopic data provided for related compounds suggest that these properties can be precisely determined and used to identify and characterize the compound . Additionally, the analgesic activity of related fluoroindan acetic acid derivatives indicates potential biological activity, which could be relevant for pharmaceutical applications .

科学研究应用

合成和化学反应性

- (3'-氟-联苯-3-基)-乙酸衍生物的反应性已被探索用于合成复杂分子。例如,使用氟代乙酸(包括 (3'-氟-联苯-3-基)-乙酸)对吲哚进行氟乙酰化,证明了这些化合物在合成多种氟甲基吲哚-3-基酮中的潜力。该方案的简单性和效率,以及其环保性(水作为唯一的副产物),突出了其在有机合成中的重要性 (姚等人,2016 年)。

- 对卤代苯乙酸(包括 (3'-氟-联苯-3-基)-乙酸)的反应性、酸度和振动光谱进行的比较研究,提供了对这些分子的结构和电子性质的见解。该研究使用福井函数和 HOMO-LUMO 间隙等描述符进行详细分析,突出了这些化合物的细微化学行为 (Srivastava 等人,2015 年)。

在传感和检测中的应用

- 据报道,(3'-氟-联苯-3-基)-乙酸衍生物用于电化学传感器中,强调了该材料在生物检测中的潜力。用于 DNA 杂交电化学传感器中的特定聚合物的合成展示了该材料在灵敏和特异的生物测定中的效用 (Cha 等人,2003 年)。

荧光材料的合成和表征

- 源自 (3'-氟-联苯-3-基)-乙酸衍生物的配体的合成和荧光性质的研究,特别是在它们与 Eu3+ 和 Tb3+ 螯合物的相互作用中,强调了这些化合物在新型荧光材料开发中的潜力。这些螯合物的显着荧光量子产率和寿命对于发光和材料科学中的应用尤为重要 (Wang 等人,2005 年)。

属性

IUPAC Name |

2-[3-(3-fluorophenyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-13-6-2-5-12(9-13)11-4-1-3-10(7-11)8-14(16)17/h1-7,9H,8H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMCIAQLNFOHTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362613 |

Source

|

| Record name | (3'-Fluoro-biphenyl-3-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

669713-86-4 |

Source

|

| Record name | (3'-Fluoro-biphenyl-3-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[Bromomethyl(ethoxy)phosphoryl]oxyethane](/img/structure/B1332122.png)